molecular formula C21H15N3O2 B2887401 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-81-8

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No. B2887401
CAS RN: 338975-81-8
M. Wt: 341.37
InChI Key: KUCTXYONSMPLSC-UHFFFAOYSA-N
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Description

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the CAS Number: 59908-31-5 . It has a molecular weight of 189.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7N3O2/c10-8 (13)7-5-3-1-2-4-6 (5)9 (14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 189.17 .

Scientific Research Applications

Synthesis of Fused Pyrazolo Thiazoles and Thiazines

The compound is used in the synthesis of fused pyrazolo thiazoles and thiazines . The process involves the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa . This synthesis method has been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .

Development of New Antitumor Agents

The compound is being used in the development of new antitumor agents based on thiazines and thiazoles . The aim is to obtain potent molecules with higher specificity and lower toxicity .

Pharmacological Activity

The combination of the compound with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . Pyrazole derivatives show a broad spectrum of biological activities .

Antibacterial Activity

Pyrazoline derivatives, which include the compound, have shown antibacterial activity . This makes them valuable in the development of new antibacterial drugs .

Antifungal Activity

The compound has also shown antifungal activity . This opens up possibilities for its use in the development of antifungal medications .

Antioxidant Activity

The compound has demonstrated antioxidant activity . This means it could be used in the development of drugs to combat oxidative stress, which is linked to various diseases .

Anticonvulsant Activity

The compound has shown anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy .

Inhibition of Acetylcholinesterase

The compound has been found to inhibit acetylcholinesterase . This enzyme is crucial in the cholinergic nervous system of both vertebrates and invertebrates, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-oxo-N,3-diphenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(22-15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)21(26)24(23-19)16-11-5-2-6-12-16/h1-14H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCTXYONSMPLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

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